molecular formula C9H10N2O B13932954 4-(Pyridin-2-ylamino)but-3-en-2-one

4-(Pyridin-2-ylamino)but-3-en-2-one

Cat. No.: B13932954
M. Wt: 162.19 g/mol
InChI Key: ALMNYEXEOYKRKX-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylamino)but-3-en-2-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of butenone, featuring a pyridine ring substituted at the 2-position with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylamino)but-3-en-2-one typically involves the reaction of 2-aminopyridine with a suitable butenone derivative. One common method involves the use of ethyl acrylate as a starting material. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at 120-160°C for 16-20 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylamino)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridine derivatives .

Scientific Research Applications

4-(Pyridin-2-ylamino)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylamino)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)but-3-en-2-one
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
  • 4-(3-Iodo-pyridin-2-yl)-morpholine
  • 4-Amino-but-3-en-2-one

Uniqueness

4-(Pyridin-2-ylamino)but-3-en-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-(pyridin-2-ylamino)but-3-en-2-one

InChI

InChI=1S/C9H10N2O/c1-8(12)5-7-11-9-4-2-3-6-10-9/h2-7H,1H3,(H,10,11)

InChI Key

ALMNYEXEOYKRKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNC1=CC=CC=N1

Origin of Product

United States

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